(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 55685-58-0
VCID: VC7369328
InChI: InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?
SMILES: C1C2C(C2C(=O)O)CO1
Molecular Formula: C6H8O3
Molecular Weight: 128.127

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

CAS No.: 55685-58-0

Cat. No.: VC7369328

Molecular Formula: C6H8O3

Molecular Weight: 128.127

* For research use only. Not for human or veterinary use.

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - 55685-58-0

Specification

CAS No. 55685-58-0
Molecular Formula C6H8O3
Molecular Weight 128.127
IUPAC Name (1R,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Standard InChI InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5?
Standard InChI Key JVRUZPDYVLRYQT-ZXFHETKHSA-N
SMILES C1C2C(C2C(=O)O)CO1

Introduction

Chemical Identity and Structural Characteristics

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid belongs to the class of 3-oxabicyclo[3.1.0]hexane derivatives, characterized by a fused bicyclic framework comprising a three-membered cyclopropane ring and a tetrahydrofuran-like oxygen-containing ring. The compound’s IUPAC name reflects its stereochemistry: the 1R, 5S, and 6s configurations denote specific spatial arrangements of substituents on the bicyclic scaffold. The carboxylic acid group at position 6 enhances its reactivity, enabling derivatization into esters or amides for downstream applications .

Synthetic Methodologies

The synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves multistep routes emphasizing stereocontrol. Patent US4526987A outlines a general strategy for analogous lactones via diazoacetate cyclization, which can be adapted for this compound .

Key Synthetic Steps

  • Malonate Alkylation:
    Ethyl malonate is alkylated with a trichloromethyl-substituted butenyl bromide to form ethyl 3-methyl-1-trichloromethyl-2-butenyl malonate. This intermediate undergoes diazotization to yield a diazoacetate precursor .

    Malonate+Alkylating AgentAlkylated Malonate(Yield: 46%)[1]\text{Malonate} + \text{Alkylating Agent} \rightarrow \text{Alkylated Malonate} \quad \text{(Yield: 46\%)}[1]
  • Copper-Catalyzed Cyclization:
    The diazoacetate is treated with a chiral binuclear copper catalyst (e.g., (S)-BINOL-derived) to induce asymmetric cyclization. This step forms the bicyclic lactone core with enantiomeric enrichment .

    DiazoacetateCu(S)-BINOLLactone(Optical Yield: 14%)[1]\text{Diazoacetate} \xrightarrow{\text{Cu(S)-BINOL}} \text{Lactone} \quad \text{(Optical Yield: 14\%)}[1]
  • Hydrolysis and Purification:
    The lactone ester is hydrolyzed under basic conditions (e.g., aqueous NaOH) to liberate the carboxylic acid. Subsequent acidification and distillation yield the final product .

Stereochemical Control

The patent emphasizes the use of chiral catalysts to achieve enantiomeric excess. For example, cyclization with an (S)-configured catalyst preferentially generates the (1R,5S) isomer, critical for biological activity in pyrethroid insecticides . The 6s descriptor likely arises from axial chirality in the bicyclic system, though this requires further crystallographic validation.

Spectroscopic Characterization

Data from US4526987A for related compounds provide benchmarks for characterizing the target molecule:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The cyclopropane protons resonate as distinct multiplets between δ 1.2–1.8 ppm, while the oxygen-bearing methine proton appears downfield (δ 4.0–4.5 ppm) .

  • ¹³C NMR: The carboxylic acid carbon is observed near δ 170 ppm, with quaternary carbons in the bicyclic system at δ 80–100 ppm .

Mass Spectrometry

High-resolution mass spectra of analogous lactones show molecular ions consistent with their molecular formulas (e.g., m/z 286 for C₉H₁₁Cl₃O₃) . Fragmentation patterns typically involve loss of CO₂ or the trichloromethyl group.

Applications and Derivatives

Agrochemical Intermediates

The compound’s primary application lies in synthesizing pyrethroid insecticides. Hydrolysis of the lactone yields cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid, a key pyrethroid precursor . Optically active derivatives enriched in the (1R,3R) configuration exhibit enhanced insecticidal activity .

Comparative Analysis of Synthetic Routes

ParameterCopper-Catalyzed Cyclization Alternative Methods (e.g., Thermal)
Yield54%<30%
Enantiomeric ExcessUp to 14%Racemic
Catalyst CostHighLow

Challenges and Future Directions

  • Improving Optical Yields: Current methods achieve modest enantiomeric excess (14%). Screening advanced catalysts (e.g., N-heterocyclic carbenes) could enhance stereocontrol.

  • Scalability: The use of expensive chiral catalysts and hazardous diazo compounds complicates large-scale production.

  • Biological Screening: Expanding toxicity and efficacy studies could unlock pharmaceutical applications beyond agrochemicals.

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